molecular formula C18H16O2 B14533433 Phenyl 1,3-dimethyl-1H-indene-1-carboxylate CAS No. 62291-81-0

Phenyl 1,3-dimethyl-1H-indene-1-carboxylate

Cat. No.: B14533433
CAS No.: 62291-81-0
M. Wt: 264.3 g/mol
InChI Key: ULGNJJLDFUUDHA-UHFFFAOYSA-N
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Description

Phenyl 1,3-dimethyl-1H-indene-1-carboxylate is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of a phenyl group attached to the indene core, along with two methyl groups and a carboxylate ester functional group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 1,3-dimethyl-1H-indene-1-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 1,3-dimethyl-1H-indene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

Phenyl 1,3-dimethyl-1H-indene-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 1,3-dimethyl-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 1,3-dimethyl-1H-indene-1-carboxylate is unique due to the presence of both phenyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62291-81-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

phenyl 1,3-dimethylindene-1-carboxylate

InChI

InChI=1S/C18H16O2/c1-13-12-18(2,16-11-7-6-10-15(13)16)17(19)20-14-8-4-3-5-9-14/h3-12H,1-2H3

InChI Key

ULGNJJLDFUUDHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=CC=CC=C12)(C)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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